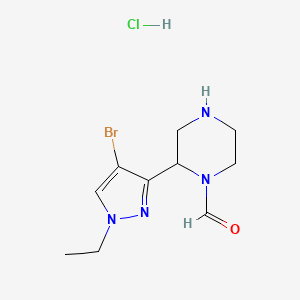
2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehydehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehyde hydrochloride is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and an ethyl group, linked to a piperazine ring with a carbaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehyde hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Ethylation: The brominated pyrazole is ethylated using an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.
Formation of Piperazine Derivative: The ethylated pyrazole is then reacted with piperazine to form the desired piperazine derivative.
Introduction of Carbaldehyde Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carboxylic acid.
Reduction: 2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehyde hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Biological Studies: The compound can be used to study the interaction of pyrazole derivatives with biological targets such as enzymes and receptors.
Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic benefits.
Chemical Biology: The compound can be used in chemical biology to probe the function of biological molecules and pathways.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehyde hydrochloride depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Modulating Receptors: It can interact with receptors on cell surfaces, modulating their activity and influencing cellular signaling pathways.
Interfering with DNA/RNA: The compound may bind to nucleic acids, interfering with their function and affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative without the piperazine and carbaldehyde groups.
1-Ethyl-3-(4-bromophenyl)pyrazole: A pyrazole derivative with a bromophenyl group instead of a piperazine ring.
2-(4-Bromo-1H-pyrazol-3-yl)piperazine: A similar compound lacking the carbaldehyde group.
Uniqueness
2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehyde hydrochloride is unique due to the presence of both the piperazine ring and the carbaldehyde group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields of research.
Propriétés
Formule moléculaire |
C10H16BrClN4O |
|---|---|
Poids moléculaire |
323.62 g/mol |
Nom IUPAC |
2-(4-bromo-1-ethylpyrazol-3-yl)piperazine-1-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H15BrN4O.ClH/c1-2-15-6-8(11)10(13-15)9-5-12-3-4-14(9)7-16;/h6-7,9,12H,2-5H2,1H3;1H |
Clé InChI |
RSHROWGFEACWJB-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C2CNCCN2C=O)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


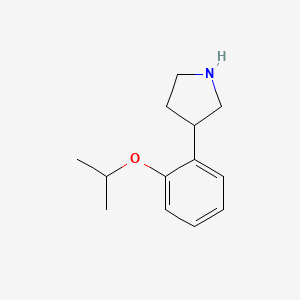
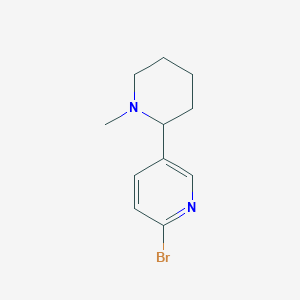
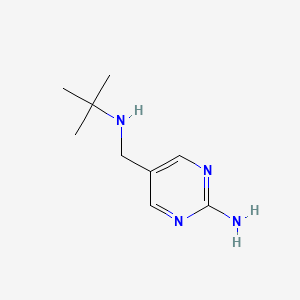
![cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylicacid](/img/structure/B11807031.png)
![3-(Tetrahydrofuran-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11807035.png)

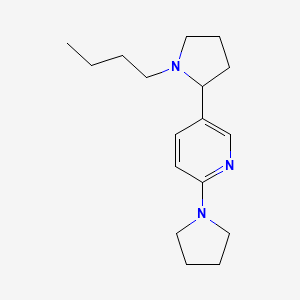
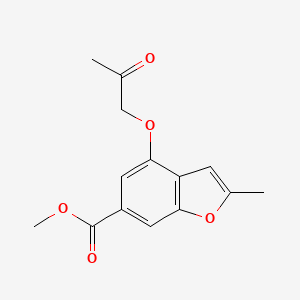
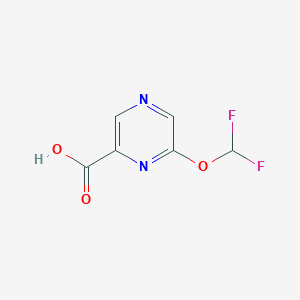


![7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11807069.png)
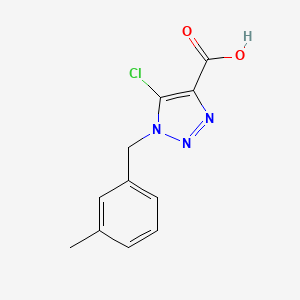
![2-Hydroxy-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11807083.png)
